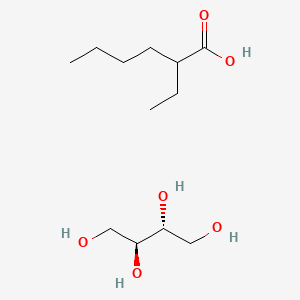
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound consists of a butane backbone with four hydroxyl groups and an attached 2-ethylhexanoic acid moiety. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid can be achieved through several synthetic routes. One common method involves the enantioselective reduction of a suitable precursor, such as a keto ester, using chiral catalysts or enzymes. For instance, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the enantioselective synthesis of the compound. The fermentation process is optimized to achieve high yields and purity, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield butane-1,2,3,4-tetrone, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or activator.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals .
Mecanismo De Acción
The mechanism of action of (2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting substrate binding and turnover .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-amino-2-hydroxydecanoic acid
- (2S,3R)-3-hydroxypipecolic acid
Uniqueness
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
801221-44-3 |
|---|---|
Fórmula molecular |
C12H26O6 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C4H10O4/c1-3-5-6-7(4-2)8(9)10;5-1-3(7)4(8)2-6/h7H,3-6H2,1-2H3,(H,9,10);3-8H,1-2H2/t;3-,4+ |
Clave InChI |
GQYHISPPZXYGFJ-LKASCYNESA-N |
SMILES isomérico |
CCCCC(CC)C(=O)O.C([C@H]([C@H](CO)O)O)O |
SMILES canónico |
CCCCC(CC)C(=O)O.C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


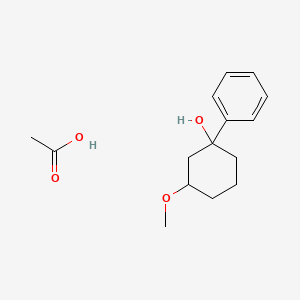
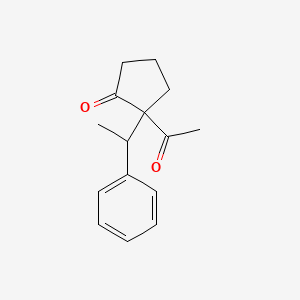
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
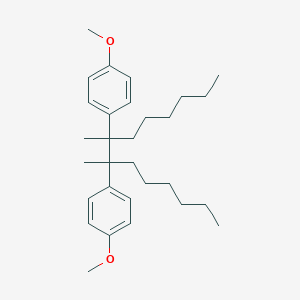

![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
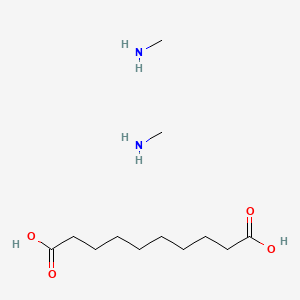
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)


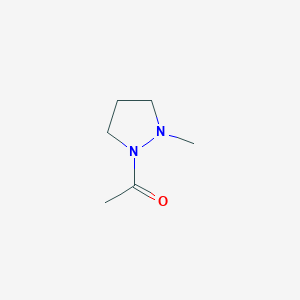
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
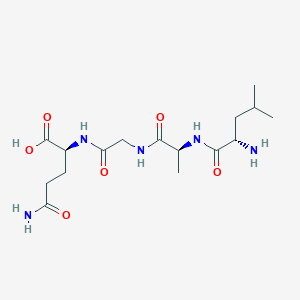
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
